molecular formula C22H26N4O4 B5175630 4-{5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE

4-{5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE

Cat. No.: B5175630
M. Wt: 410.5 g/mol
InChI Key: ABFMFDYEFGZMCF-UHFFFAOYSA-N
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Description

4-{5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a nitrophenyl group and a piperazine ring bearing a methylbenzoyl group. Its intricate structure suggests a range of chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 4-{5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperazine derivative, followed by the introduction of the nitrophenyl group and the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-{5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

4-{5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-{5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-{5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE can be compared with other similar compounds, such as:

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and exhibits antibacterial activity.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, this compound is studied for its potential in treating Alzheimer’s disease. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties

Properties

IUPAC Name

(4-methylphenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-17-2-4-18(5-3-17)22(27)25-10-8-23(9-11-25)19-6-7-20(26(28)29)21(16-19)24-12-14-30-15-13-24/h2-7,16H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFMFDYEFGZMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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